1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(3-methoxyphenoxy)ethyl]benzene
Description
This fluorinated aromatic compound features a central tetrafluoroethyl (-CF₂-CF₂-) bridge connecting a fluorobenzene ring and a 3-methoxyphenoxy group. Such compounds are of interest in materials science (e.g., electrolytes, polymers) and agrochemical development due to their electronic and steric profiles .
Properties
Molecular Formula |
C15H11F5O2 |
|---|---|
Molecular Weight |
318.24 g/mol |
IUPAC Name |
1-fluoro-4-[1,1,2,2-tetrafluoro-2-(3-methoxyphenoxy)ethyl]benzene |
InChI |
InChI=1S/C15H11F5O2/c1-21-12-3-2-4-13(9-12)22-15(19,20)14(17,18)10-5-7-11(16)8-6-10/h2-9H,1H3 |
InChI Key |
KLNLBRJHLAFKMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OC(C(C2=CC=C(C=C2)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(3-methoxyphenoxy)ethyl]benzene typically involves multiple steps, including the introduction of fluorine atoms and the formation of the aromatic ring. Common synthetic routes may involve the use of fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions. Industrial production methods often require specialized equipment to handle the highly reactive fluorine compounds safely .
Chemical Reactions Analysis
1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(3-methoxyphenoxy)ethyl]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions: Reactions typically require specific conditions such as controlled temperature, pressure, and the presence of catalysts to proceed efficiently.
Scientific Research Applications
1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(3-methoxyphenoxy)ethyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(3-methoxyphenoxy)ethyl]benzene involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their function. The compound may also interact with cellular pathways, influencing processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorinated Ethyl-Substituted Benzenes
(a) 1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane
- Structure : Two 4-fluorophenyl groups linked by a tetrafluoroethyl bridge.
- Applications : Used in fluoropolymer research and as intermediates in pharmaceutical synthesis .
(b) 1-Fluoro-4-[1,1,2,2-Tetrafluoro-2-(4-pentylphenyl)ethyl]benzene
Ether-Containing Fluorinated Compounds
(a) 4-(1,1,2,2-Tetrafluoroethoxy)toluene
- Structure : Methyl group on benzene with a tetrafluoroethoxy (-OCF₂CF₂H) substituent.
- Key Differences: Simpler structure with a single methyl group; lacks the fluorophenyl and methoxyphenoxy moieties.
- Properties : Lower molecular weight (C₉H₈F₄O) and higher volatility compared to the target compound .
(b) 1-Bromo-4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzene
- Structure : Bromine replaces fluorine on the benzene ring; methoxy group attached to the tetrafluoroethyl chain.
- Key Differences : Bromine’s larger atomic radius increases steric hindrance and alters electronic effects (e.g., stronger C-Br dipole).
- Reactivity : Bromine enhances susceptibility to nucleophilic substitution, unlike the fluorine in the target compound .
Physicochemical and Functional Comparisons
Table 1: Structural and Property Comparison
| Compound Name | Molecular Formula | Key Substituents | logP* | Applications |
|---|---|---|---|---|
| Target Compound | C₁₅H₁₁F₅O₂ | 3-Methoxyphenoxy, tetrafluoroethyl | ~3.8 | Agrochemicals, electrolytes |
| 1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane | C₁₄H₈F₆ | Dual 4-fluorophenyl | ~4.2 | Fluoropolymers |
| 4-(1,1,2,2-Tetrafluoroethoxy)toluene | C₉H₈F₄O | Methyl, tetrafluoroethoxy | ~2.5 | Solvents |
| 1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene | C₉H₇BrF₄O | Bromine, methoxy | ~3.1 | Pharmaceutical intermediates |
*Predicted using fragment-based methods.
Key Observations:
Polarity: The target compound’s methoxyphenoxy group introduces moderate polarity (logP ~3.8), balancing the hydrophobic fluorine atoms.
Thermal Stability: Fluorinated ethyl bridges enhance thermal resistance compared to non-fluorinated analogs.
Reactivity : Brominated analogs (e.g., ) exhibit higher reactivity in substitution reactions, whereas the target compound’s fluorine substituents resist electrophilic attack .
Biological Activity
1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(3-methoxyphenoxy)ethyl]benzene is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H14F5O2
- Molecular Weight : Approximately 320.27 g/mol
The presence of multiple fluorine atoms contributes to the compound's stability and lipophilicity, which are critical for its biological interactions.
Biological Activity Overview
Research on the biological activity of this compound indicates several areas of potential activity:
Antimicrobial Activity
Studies have shown that fluorinated compounds can exhibit significant antimicrobial properties. The unique electronic properties imparted by fluorine atoms enhance the binding affinity to microbial targets. For instance:
- Antibacterial Effects : Fluorinated compounds often demonstrate enhanced activity against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial membranes or inhibit essential metabolic pathways.
Anticancer Activity
Fluorinated aromatic compounds have been investigated for their anticancer properties:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival.
- Case Studies : In vitro studies have shown that similar fluorinated compounds can inhibit the growth of cancer cell lines such as HeLa and A549 with IC50 values in the micromolar range.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.
- Receptor Interaction : Its structural similarity to natural substrates allows it to interact with various biological receptors, potentially altering their activity.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related fluorinated compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics based on this scaffold.
- Anticancer Potential : In vitro assays indicated that similar compounds could reduce proliferation rates in lung carcinoma cell lines by inducing apoptosis through mitochondrial pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
